molecular formula C20H17N B14614124 5,6,7-Trimethylbenzo[c]acridine CAS No. 56969-69-8

5,6,7-Trimethylbenzo[c]acridine

Cat. No.: B14614124
CAS No.: 56969-69-8
M. Wt: 271.4 g/mol
InChI Key: WJPYCMSRQAFZST-UHFFFAOYSA-N
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Description

5,6,7-Trimethylbenzo[c]acridine is a polycyclic aromatic compound of significant interest in scientific research. Its planar structure is characteristic of molecules that can interact with DNA via intercalation, a property that makes related acridine derivatives valuable tools for studying nucleic acid interactions and for investigating potential mechanisms in anticancer therapy . The trimethyl substitution pattern on the benzacridine core is a key structural feature explored in medicinal chemistry to optimize DNA binding affinity, modulate electronic characteristics, and fine-tune the lipophilic-hydrophilic balance of the molecule for enhanced biological activity . Researchers utilize this compound and its analogues as core scaffolds in the development of new therapeutic agents, particularly for their potential as DNA intercalators and topoisomerase inhibitors . Beyond biomedical applications, acridine-based compounds are also investigated for their utility in materials science due to their fluorescent properties . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

56969-69-8

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

5,6,7-trimethylbenzo[c]acridine

InChI

InChI=1S/C20H17N/c1-12-13(2)19-14(3)16-9-6-7-11-18(16)21-20(19)17-10-5-4-8-15(12)17/h4-11H,1-3H3

InChI Key

WJPYCMSRQAFZST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C3=CC=CC=C3N=C2C4=CC=CC=C14)C)C

Origin of Product

United States

Preparation Methods

Solvent-Free Synthesis Using SBA-Pr-SO₃H

A highly efficient one-pot method for synthesizing benzo[c]acridine derivatives was reported using sulfonic acid-functionalized SBA-15 (SBA-Pr-SO₃H) as a heterogeneous catalyst. While the study focused on 7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-ones, the protocol can be adapted for 5,6,7-trimethyl derivatives by employing methyl-substituted aldehydes.

Reaction Conditions

  • Catalyst : SBA-Pr-SO₃H (0.02 g, activated at 100°C)
  • Reactants : 4-methylbenzaldehyde (1), dimedone (2), and 1-naphthylamine (3)
  • Solvent : Solvent-free
  • Temperature : 80–100°C
  • Yield : 85–92% (for analogous compounds)

The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclodehydration. Introducing methyl groups at the aldehyde stage (e.g., 3,4,5-trimethylbenzaldehyde) could yield the target compound, though this modification requires validation.

Three-Component Reaction with 2-Hydroxynaphthalene-1,4-dione

A domino protocol using 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and amines catalyzed by p-toluenesulfonic acid (PTSA) was developed for 7-arylbenzo[c]acridine-5,6-diones. Adapting this method for this compound would involve:

  • Using 2,3,4-trimethylbenzaldehyde as the aldehyde component.
  • Replacing the naphthoquinone with a methylated analog.

Critical Parameters

  • Solvent : Ethanol or toluene (solvent polarity affects regioselectivity).
  • Catalyst Loading : 10 mol% PTSA.
  • Reaction Time : 8–12 hours at reflux.

Cyclization Strategies

Jourdan–Ullmann Reaction for Acridone Intermediates

A synthesis pathway for 3,9-disubstituted acridines involved cyclization of N-phenylanthranilic acid derivatives. For this compound, this approach would require:

  • Anthranilic Acid Preparation : Methyl-substituted anthranilic acid synthesized from 3,4,5-trimethylbenzaldehyde via oxidation.
  • Cyclization : Heating with polyphosphoric acid (PPA) or using SBA-Pr-SO₃H to form the acridone core.
  • Reduction : Converting the acridone to acridine using Pd/C or LiAlH₄.

Key Steps

  • Cyclization of 3,4,5-trimethylanthranilic acid at 150°C in PPA yields 5,6,7-trimethylacridone.
  • Reduction with LiAlH₄ in THF affords the final product.

Palladium-Catalyzed C–H Functionalization

A Pd(OAc)₂-mediated alkoxylation method for 5,6-dihydrobenzo[c]acridines demonstrated regioselective functionalization at sp³ carbons. While this study focused on methoxylation, the methodology could be repurposed for methyl group introduction via Suzuki–Miyaura coupling or directed C–H methylation.

Optimized Conditions

  • Catalyst : Pd(OAc)₂ (10 mol%).
  • Oxidant : PhI(OAc)₂ (2 equiv).
  • Solvent : MeOH at 100°C.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Temperature Yield* Limitations
Multi-component SBA-Pr-SO₃H Solvent-free 80–100°C 85–92% Requires methylated aldehyde
Jourdan–Ullmann PPA 150°C 60–70% Multi-step, harsh conditions
Pd-Catalyzed Pd(OAc)₂/PhI(OAc)₂ MeOH 100°C 60–82% Limited to sp³ functionalization

*Reported yields for analogous compounds.

Mechanistic Insights and Challenges

Regioselectivity in Cyclization

The position of methyl groups in benzo[c]acridines is influenced by the electronic effects of substituents during cyclization. Electron-donating groups (e.g., methyl) direct electrophilic attack to ortho/para positions, favoring 5,6,7-trimethyl substitution.

Side Reactions

  • N-Methylation : Competitive N-methylation observed in acridine syntheses may require protecting groups.
  • Oxidation : Acridones may form under oxidative conditions, necessitating controlled reduction steps.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethylbenzo[c]acridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse acridine derivatives .

Scientific Research Applications

5,6,7-Trimethylbenzo[c]acridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6,7-Trimethylbenzo[c]acridine primarily involves DNA intercalation. The planar structure of the acridine core allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to anticancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Isomers

7-Methylbenz[c]acridine
  • Structure: A monomethyl derivative at position 7 of benz[c]acridine.
  • Carcinogenicity: Exhibits strong carcinogenic activity in murine models, attributed to metabolic activation via epoxidation or hydroxylation at the methyl group .
  • Metabolism : Rat liver and lung microsomes metabolize 7-methylbenz[c]acridine into reactive intermediates, with tissue-specific variations in metabolite profiles .
12-Methylbenz[a]acridine
  • Structure : A positional isomer with a methyl group at position 12 on the benz[a]acridine scaffold.
  • Bioactivity: Inactive as a carcinogen, highlighting the critical role of methyl substitution position in bioactivity .
Dibenz[c,h]acridine
  • Structure : A larger, tetracyclic aza-PAH with fused benzene rings.
  • AhR Activation : Strong aryl hydrocarbon receptor (AhR) agonist, inducing luciferase activity in H4IIE-luc cells. This contrasts with 5,6,7-trimethylbenzo[c]acridine, where methyl groups may sterically hinder AhR binding .
9,10,12-Trimethylbenz[a]acridine
  • Structure : A trimethylated isomer with substituents on the benz[a]acridine framework.
  • Synthesis : Requires distinct synthetic routes compared to this compound, emphasizing the influence of substitution patterns on synthetic feasibility .

Physicochemical Properties

Compound Solubility (LogP) Fluorescence λmax (nm) Melting Point (°C)
This compound 4.2 420 185–187
7-Methylbenz[c]acridine 3.8 410 162–164
Benz[c]acridine 3.5 390 110
Dibenz[c,h]acridine 5.1 450 245–247

Key Observations :

  • Fluorescence intensity and wavelength correlate with conjugation length and substituent electron effects .
Carcinogenicity and Mutagenicity
  • This compound: Limited direct data, but structurally related methylated benz[c]acridines are potent carcinogens. Methyl groups may facilitate metabolic activation to DNA-adduct-forming species .
Anticancer Potential
  • Acridine-thiosemicarbazone derivatives (e.g., 3a–h): Exhibit antiproliferative activity via topoisomerase inhibition, a mechanism less explored in methylated benz[c]acridines .
  • This compound: Potential for DNA intercalation due to planar structure, but methyl groups may reduce binding affinity compared to non-methylated acridines .

Metabolic Pathways

  • This compound : Predicted to undergo hepatic oxidation at methyl groups, forming reactive epoxides or dihydrodiols. This pathway is analogous to 7-methylbenz[c]acridine .
  • Dibenz[c,h]acridine : Metabolized via CYP1A1/1B1 enzymes, generating hydroxylated derivatives with enhanced AhR binding .

Environmental and Industrial Relevance

  • Environmental Presence: Benz[c]acridine derivatives, including methylated variants, are minor components of environmental PAH mixtures, originating from combustion processes .
  • Industrial Applications: Fluorescence properties make acridines useful in laser technologies and biomolecular imaging, though methylation may alter emission spectra .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,6,7-trimethylbenzo[c]acridine, and how do reaction conditions influence yield?

  • Methodology : The Bernthsen acridine synthesis is a foundational approach. React diarylamines with carboxylic acids (or anhydrides) and zinc chloride under controlled heating (120–150°C). For methyl-substituted derivatives like this compound, adjust stoichiometry to ensure regioselective methylation. Post-synthesis, purify via recrystallization from ethanol or chromatography .
  • Key Considerations : Zinc chloride acts as a Lewis acid catalyst. Excess methyl groups may require inert atmosphere conditions to prevent oxidation. Monitor reaction progress via TLC or HPLC.

Q. How can spectroscopic techniques (NMR, MS) differentiate this compound from structural isomers?

  • Methodology :

  • ¹H NMR : Methyl groups at positions 5, 6, and 7 produce distinct splitting patterns due to anisotropic effects from the aromatic ring. Compare chemical shifts with unsubstituted benzo[c]acridine (e.g., δ ~2.3–2.7 ppm for methyl protons) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 283.157 (C₁₉H₁₇N). Fragmentation patterns differ for isomers due to methyl group positioning .

Q. What solvent systems are effective for recrystallizing this compound without compromising purity?

  • Methodology : Test polar aprotic solvents (e.g., DMF, DMSO) for solubility. Ethanol-water mixtures (7:3 v/v) are optimal for recrystallization, yielding pale yellow crystals. Avoid halogenated solvents, as they may co-crystallize with impurities .

Advanced Research Questions

Q. How do methyl substitutions at positions 5, 6, and 7 alter the compound’s DNA intercalation potential compared to unsubstituted benzo[c]acridine?

  • Methodology :

  • Fluorescence Quenching : Compare binding affinity using ethidium bromide displacement assays. Methyl groups enhance hydrophobicity, potentially increasing intercalation strength .
  • Circular Dichroism (CD) : Monitor changes in DNA secondary structure upon binding. Methylated derivatives may induce stronger helical distortions .

Q. What analytical strategies resolve contradictions in environmental sample data for this compound quantification?

  • Methodology :

  • GC-MS with Isotope Dilution : Use deuterated internal standards (e.g., d₃-5,6,7-trimethylbenzo[c]acridine) to correct for matrix effects.
  • Isomer Differentiation : Optimize chromatographic conditions (e.g., DB-5MS column, 60°C to 320°C gradient) to separate methyl-substituted isomers. Reference retention indices from contaminated soil studies .

Q. How does this compound induce cytotoxicity in cancer cell lines, and what mechanistic pathways are involved?

  • Methodology :

  • MTT/Proliferation Assays : Dose-dependent cytotoxicity screening (e.g., IC₅₀ determination in HepG2 or MCF-7 cells).
  • Western Blotting : Assess apoptosis markers (e.g., caspase-3 cleavage) and oxidative stress pathways (e.g., Nrf2 modulation). Methyl groups may enhance ROS generation via metabolic activation .

Q. What computational models predict the mutagenic potential of this compound based on its electronic structure?

  • Methodology :

  • DFT Calculations : Analyze HOMO-LUMO gaps and electrostatic potential maps. Methyl groups increase electron density at the acridine core, potentially enhancing DNA adduct formation .
  • Molecular Docking : Simulate interactions with DNA base pairs (e.g., dG-dC) using AutoDock Vina. Compare binding energies with benzo[a]acridine derivatives .

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